Benzenesulfonamide, 3-nitro-N-propyl-
Description
Benzenesulfonamide, 3-nitro-N-propyl- is a sulfonamide derivative characterized by a benzene ring substituted with a nitro group at the 3-position and a propyl chain attached to the sulfonamide nitrogen. This compound belongs to a broader class of benzenesulfonamides, which are studied for their diverse biological activities, including enzyme inhibition (e.g., HIV integrase) . The nitro group at the meta position is critical for enhancing inhibitory potency in certain contexts, as demonstrated in styrylquinoline derivatives .
Properties
IUPAC Name |
3-nitro-N-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-2-6-10-16(14,15)9-5-3-4-8(7-9)11(12)13/h3-5,7,10H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYJDBDXQLPKBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402756 | |
| Record name | Benzenesulfonamide, 3-nitro-N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89840-71-1 | |
| Record name | Benzenesulfonamide, 3-nitro-N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Benzenesulfonamide, 3-nitro-N-propyl- typically involves the nitration of benzenesulfonamide followed by the alkylation of the resulting nitrobenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 3-position of the benzene ring. The subsequent alkylation step involves the reaction of the nitrobenzenesulfonamide with a suitable alkylating agent, such as propyl bromide, under basic conditions to introduce the propyl group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Benzenesulfonamide, 3-nitro-N-propyl- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. For example, the sulfonamide nitrogen can be alkylated or acylated using appropriate reagents.
Oxidation: Although less common, the compound can undergo oxidation reactions where the sulfonamide group is oxidized to a sulfone.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid, alkyl halides, and acyl chlorides. The major products formed from these reactions include the corresponding amino derivative, alkylated or acylated sulfonamides, and sulfone derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Benzenesulfonamide derivatives are known for their antimicrobial properties. Research indicates that compounds with sulfonamide groups can inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival. For instance, derivatives of benzenesulfonamide have been investigated for their efficacy against various bacterial strains, demonstrating significant antibacterial activity.
Case Study: Antiviral Properties
A study focused on the design and synthesis of benzenesulfonamide derivatives as inhibitors of HIV-1 capsid assembly. The synthesized compounds exhibited sub-micromolar antiviral activity, with some derivatives showing enhanced potency compared to existing antiviral agents. This highlights the potential of benzenesulfonamide derivatives in developing new antiviral therapies .
Biochemical Applications
Enzyme Inhibition
Benzenesulfonamides are recognized for their role as inhibitors of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes. For example, a series of new aryl thiazolone–benzenesulfonamides were synthesized and tested for their inhibitory effects on CA IX and CA II. These compounds demonstrated remarkable selectivity for CA IX, with IC50 values ranging from 10.93 to 25.06 nM, indicating their potential use in cancer therapy .
Table 1: Inhibitory Potency of Benzenesulfonamides on Carbonic Anhydrases
| Compound ID | Target Enzyme | IC50 (nM) | Selectivity |
|---|---|---|---|
| 4a | CA IX | 10.93 | High |
| 4b | CA II | 1.55 | Low |
| 4c | CA IX | 25.06 | High |
Industrial Applications
Chemical Synthesis
Benzenesulfonamide compounds serve as intermediates in the synthesis of more complex organic molecules. They are utilized in the production of specialty chemicals and agrochemicals due to their reactivity and ability to participate in various chemical transformations.
Case Study: Synthesis of Specialty Chemicals
Research has demonstrated the utility of benzenesulfonamide in synthesizing novel compounds with potential applications in agriculture and pharmaceuticals. The compound can undergo nucleophilic substitution reactions, allowing for the development of new derivatives with tailored properties .
Cardiovascular Effects
Studies have shown that certain benzenesulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure. For instance, a comparative study evaluated the effects of different sulfonamide compounds on perfusion pressure in experimental models, revealing time-dependent changes that suggest potential therapeutic applications in cardiovascular diseases .
Table 2: Effects of Benzenesulfonamide Derivatives on Perfusion Pressure
| Compound ID | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | N/A | Baseline |
| Compound A | 0.001 | Decreased |
| Compound B | 0.001 | No significant change |
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 3-nitro-N-propyl- depends on its specific application. In the context of enzyme inhibition, the sulfonamide group can mimic the natural substrate of the enzyme, binding to the active site and preventing the enzyme from catalyzing its normal reaction. For example, as a carbonic anhydrase inhibitor, the compound binds to the zinc ion in the active site of the enzyme, blocking its activity and reducing the production of bicarbonate and protons.
Comparison with Similar Compounds
Comparison with Similar Benzenesulfonamide Derivatives
Structural Variations and Key Properties
The table below compares structural features, molecular formulas, and observed properties of 3-nitro-N-propyl-benzenesulfonamide with analogous compounds:
*Estimated based on analogous structures.
Electronic and Steric Considerations
- Chloro substituents (e.g., ) also act as EWGs but may confer different steric constraints.
- Electron-Donating Groups (EDGs): Amino or methyl groups (e.g., ) reduce ring electrophilicity, which may diminish activity in contexts requiring strong target binding.
Q & A
Q. What are the standard synthetic protocols for preparing 3-nitro-N-propyl-benzenesulfonamide derivatives?
- Methodological Answer : A common approach involves multi-step reactions starting with sulfonation of benzene derivatives. For example:
- Step 1 : Sulfonation of a substituted benzene ring (e.g., nitrobenzene) to form benzenesulfonyl chloride.
- Step 2 : Reaction with N-propylamine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide core.
- Step 3 : Purification via column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product.
- Example: Synthesis of analogous compounds like 4-(2-Aminoethyl)-N-methylbenzenesulfonamide achieved a 73% yield using EDCI/HOBt coupling agents .
Table 1 : Representative Reaction Conditions for Sulfonamide Synthesis
| Compound | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Analog 35 | EDCI, HOBt, DCM, 0°C | 37% | |
| Analog 40 | Methylamine HCl, Method B | 73% |
Q. How is structural characterization performed for 3-nitro-N-propyl-benzenesulfonamide derivatives?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., nitro group at C3, propyl chain on sulfonamide nitrogen).
- Mass Spectrometry (HRMS) : For molecular weight validation.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., SHELXL refinement ).
- Example: 4-(3-(5-Chloro-2-methoxybenzamido)propyl)benzenesulfonyl chloride was characterized via distinct NMR shifts for sulfonyl chloride (δ 7.8–8.1 ppm) and propylamide protons .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of 3-nitro-N-propyl-benzenesulfonamide analogues?
- Methodological Answer :
- Solvent Optimization : Replace dichloromethane with THF or DMF for polar intermediates to enhance solubility.
- Catalyst Screening : Test Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for click chemistry modifications .
- Temperature Control : Use microwave-assisted synthesis for rapid heating/cooling to reduce side reactions.
- Example: 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)benzenesulfonyl chloride synthesis improved to 62% yield by adjusting chlorosulfonation time .
Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer :
- Dose-Response Studies : Evaluate IC₅₀ values across multiple concentrations (e.g., 0.001–100 nM) to distinguish specific inhibition from off-target effects.
- Selectivity Assays : Compare activity against related enzymes (e.g., carbonic anhydrase isoforms ).
- Computational Docking : Use molecular dynamics simulations to predict binding modes (e.g., interaction with NLRP3 inflammasome ).
- Example: A benzenesulfonamide derivative showed dose-dependent reduction in cancer cell viability but no cytotoxicity at <10 nM, suggesting selective targeting .
Q. What strategies address challenges in crystallographic refinement of 3-nitro-N-propyl-benzenesulfonamide structures?
- Methodological Answer :
- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve nitro group disorder.
- Twinning Analysis : Use SHELXD for initial phasing and SHELXL for refinement of twinned crystals .
- Hydrogen Bond Networks : Map interactions between sulfonamide S=O and adjacent residues to validate packing.
Q. How can computational models predict the reactivity of 3-nitro-N-propyl-benzenesulfonamide in electrophilic substitutions?
- Methodological Answer :
- DFT Calculations : Calculate Fukui indices to identify reactive sites (e.g., nitro group meta to sulfonamide).
- Hammett σ Constants : Predict substituent effects on reaction rates (σₚ = +0.78 for nitro groups).
- Example: Boron-containing analogues like N-Isopropyl-4-(dioxaborolan-2-yl)benzenesulfonamide were designed using DFT to enhance Suzuki coupling reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
